2-(4-Bromofuran-2-yl)-1,3-dioxolane
Description
2-(4-Bromofuran-2-yl)-1,3-dioxolane is a brominated furan derivative containing a 1,3-dioxolane ring. The compound is synthesized via acetal protection strategies to stabilize reactive aldehyde groups, enhancing electron density on the furan ring for subsequent reactions such as oxidative homocoupling . It has been utilized as an initiator in mechanochemical polymer scission studies, where its bromine substituent likely influences reactivity and stability under mechanical stress . The 1,3-dioxolane moiety serves as a protective group, enabling controlled deprotection under acidic conditions .
Properties
IUPAC Name |
2-(4-bromofuran-2-yl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMUCDYHDNYGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromofuran-2-yl)-1,3-dioxolane typically involves the bromination of furan derivatives followed by the formation of the dioxolane ring. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromofuran is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control, which enhances yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromofuran-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of hydrogenated furan derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
2-(4-Bromofuran-2-yl)-1,3-dioxolane serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. The compound can participate in:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions: The furan ring can be oxidized to yield furanones.
- Reduction Reactions: The bromine atom can be reduced to produce hydrogenated derivatives.
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Substitution | Azido or thiocyanato derivatives | Sodium azide, potassium thiocyanate |
| Oxidation | Furanone derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Hydrogenated furan derivatives | Lithium aluminum hydride, palladium catalyst |
Biological Applications
Bioactive Compound in Drug Discovery
Research has indicated that this compound may possess bioactive properties that are of interest in drug discovery. Its interactions with biological targets suggest potential therapeutic applications:
- Anti-inflammatory Activity: Studies have explored its efficacy in reducing inflammation markers.
- Antimicrobial Properties: The compound has been investigated for its ability to inhibit microbial growth.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various brominated compounds, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
Industrial Applications
Development of Advanced Materials
The unique electronic and optical properties of this compound make it suitable for use in the development of advanced materials. Its incorporation into polymer matrices has been explored to enhance material performance in various applications.
Table 2: Industrial Applications Overview
| Application Area | Description |
|---|---|
| Electronics | Used in the formulation of conductive polymers |
| Optoelectronics | Potential use in light-emitting devices |
| Material Science | Enhances properties of composite materials |
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains boron; used in organometallic chemistry | High stability under heat |
| (4-Bromofuran-2-yl)methanamine hydrochloride | Amino group present; potential for amine reactions | Strong nucleophilic character |
| 2-(4-Bromofuran-2-yl)-2-oxoacetic acid | Carboxylic acid; used in synthesis of esters | Reactivity towards alcohols |
Mechanism of Action
The mechanism of action of 2-(4-Bromofuran-2-yl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3-Dioxolane Derivatives
Structural and Electronic Differences
- Substituent Effects: The 4-bromofuran group in the target compound introduces steric bulk and electron-withdrawing effects, altering reactivity compared to non-brominated analogs like 2-(2-furyl)-1,3-dioxolane. Bromine enhances stability during mechanochemical processes but may reduce nucleophilicity relative to fluorine-containing derivatives (e.g., 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane) . Aromatic vs. Heterocyclic Substituents: Derivatives with phenyl groups (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) exhibit distinct electronic profiles due to methoxy substituents, which donate electron density, contrasting with the electron-withdrawing bromofuran moiety .
Physicochemical Properties
- Safety Profiles :
Key Research Findings
Synthetic Utility : Brominated 1,3-dioxolanes are prioritized in polymer chemistry for their controlled reactivity, whereas phenyl-substituted derivatives serve as intermediates in organic synthesis .
Electronic Modulation : Bromine substituents enhance stability but reduce electron density compared to methoxy or fluorine groups, impacting reaction mechanisms .
Deprotection Sensitivity: Non-brominated acetals (e.g., 2-(2-furyl)-1,3-dioxolane) deprotect readily under acidic or oxidative conditions, whereas brominated analogs require harsher conditions .
Biological Activity
2-(4-Bromofuran-2-yl)-1,3-dioxolane is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various chemical pathways involving brominated furan derivatives. The presence of the dioxolane ring contributes to its stability and reactivity, making it a valuable scaffold in drug development. The synthesis typically involves the use of brominated furan as a starting material, followed by cyclization reactions to form the dioxolane structure.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the 1,3-dioxolane moiety exhibit significant antimicrobial activity. For instance, a series of dioxolane derivatives were tested for their efficacy against various bacterial strains. The findings indicated that certain derivatives displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 |
| 2 | Staphylococcus epidermidis | 1250 |
| 3 | Enterococcus faecalis | 625 |
| 4 | Pseudomonas aeruginosa | Not Active |
The antifungal activity was also assessed against Candida albicans, where several dioxolane derivatives exhibited notable antifungal properties .
Cytotoxicity and Antiviral Activity
In addition to antibacterial properties, some studies have explored the cytotoxic effects of dioxolanes on cancer cell lines. For example, modified nucleoside analogues containing dioxolane structures have shown promising antiviral activity against Epstein-Barr virus (EBV), with effective concentrations (EC50) as low as 0.033 µM . These findings highlight the potential of dioxolanes in developing antiviral therapies.
Case Study: Antiviral Activity Against EBV
A significant study investigated the antiviral effects of various dioxolane derivatives against EBV. The results showed that compounds like 5-vinyluridine dioxolane demonstrated strong antiviral activity, indicating their potential use in treating EBV-related malignancies . This study emphasizes the importance of exploring the structure-activity relationship (SAR) of dioxolanes to optimize their therapeutic efficacy.
Case Study: Antibacterial Screening
Another research effort focused on screening various dioxolane derivatives for antibacterial activity. The study revealed that while some compounds were ineffective against certain Gram-negative bacteria, they exhibited robust activity against Gram-positive strains. This selective activity suggests that further modifications to the structure may enhance their spectrum of activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
